molecular formula C10H9NO2 B8556356 2-Hydroxyimino-1-tetralone

2-Hydroxyimino-1-tetralone

Cat. No.: B8556356
M. Wt: 175.18 g/mol
InChI Key: CMBOOGVJHNRHQC-UHFFFAOYSA-N
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Description

Contextual Placement within the Tetralone Chemical Class

The properties and reactivity of 2-Hydroxyimino-1-tetralone are best understood by first examining its core components: the tetralone framework and the hydroxyimino moiety.

The α-tetralone skeleton is a prominent structural motif found in numerous natural products and serves as a critical scaffold for the development of new pharmaceutical agents. researchgate.netnih.gov Tetralones are bicyclic aromatic compounds that can be considered benzo-fused cyclohexanones. researchgate.net This framework is a key building block in the synthesis of a wide array of therapeutically important compounds, including steroids, alkaloids with antitumor activity, antidepressants, and acetylcholinesterase inhibitors for treating conditions like Alzheimer's disease. researchgate.netnih.gov The synthetic versatility of the tetralone core allows for the construction of complex molecular architectures, making it a subject of enduring interest in the organic synthesis community. semanticscholar.org

The hydroxyimino group, also known as an oxime, is a functional group with the formula RR'C=NOH. wikipedia.org It is a cornerstone in medicinal chemistry, appearing in FDA-approved drugs and serving as a precursor for many pharmacologically active derivatives. nih.gov The oxime group is known for its ability to form stable complexes with metal ions and can participate in a variety of chemical transformations, including reduction to amines, oxidation, and rearrangement reactions like the Beckmann rearrangement. ontosight.aiwikipedia.org

The presence of both a hydrogen-bond donor (OH) and two hydrogen-bond acceptors (N and O) allows oximes to interact differently with biological receptors compared to their corresponding carbonyl compounds. mdpi.com This feature, combined with their polarity, makes them significant for biological recognition and has led to their investigation for a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.com

Research Trajectory and Historical Overview of Tetralone Oximes

The study of tetralone oximes has evolved from fundamental synthesis and reaction characterization to exploration of their potential in creating novel molecular frameworks and biologically active agents.

The classical and most direct synthesis of this compound involves the reaction of 1-tetralone (B52770) with hydroxylamine (B1172632) or its salts. ontosight.ai This reaction proceeds via nucleophilic addition of hydroxylamine to the ketone's carbonyl group, followed by dehydration to form the oxime. ontosight.ai Another common method involves the nitrosation of 1-tetralones at the C(2) position. For instance, studies from the late 1980s describe the nitrosation of 1-tetralones using reagents like butyl nitrite (B80452) as a key step to introduce the nitrogen functionality, forming the intermediate hydroxyimino tetralone, which could then be used in further syntheses. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Early research also focused on the characteristic reactions of tetralone oximes. The Semmler–Wolff aromatization, a classic reaction that converts cyclohexenone oximes to aromatic amines under harsh acidic conditions, was studied with tetralone oximes to produce aminonaphthalene derivatives. acs.orgscispace.com These foundational studies established the basic reactivity and synthetic utility of this compound.

Table 1: Early Synthetic Methods for Substituted this compound Derivatives
Starting Tetralone DerivativeReaction/ReagentsProductReference
8-acetylamino-1-tetraloneButyl nitrite, Potassium tert-butoxide in THF8-Acetylamino-2-hydroxyimino-1-tetralone google.com
8-acetylamino-5-fluoro-1-tetraloneNot specifiedCrude 8-acetylamino-5-fluoro-2-hydroxyimino-1-tetralone google.com
8-acetylamino-5-cyano-1-tetraloneNot specifiedCrude 8-acetylamino-5-cyano-2-hydroxyimino-1-tetralone google.com
5,8-diacetylamino-1-tetraloneNot specifiedCrude 5,8-diacetylamino-2-hydroxyimino-1-tetralone google.com

Interest in tetralone derivatives has expanded significantly over the decades, moving from fundamental chemistry to applied fields. Research now encompasses a broad spectrum of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system. nih.gov The evolution of analytical techniques and synthetic methodologies has enabled chemists to design and create a vast library of tetralone-based compounds. researchgate.net

The focus has shifted towards creating derivatives with specific biological targets. For example, α,β-unsaturated tetralone oxime derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. mdpi.com Similarly, other research has explored tetralone-based compounds as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for antidepressant drugs. researchgate.net The development of modern catalytic systems has also revitalized classic reactions; for instance, palladium-catalyzed versions of the Semmler-Wolff reaction now allow for the conversion of tetralone oximes to aminonaphthalenes under much milder conditions, broadening the reaction's applicability. scispace.comrsc.orgacs.org

Contemporary Research Landscape and Potential Directions for this compound

Current research continues to build on the foundational knowledge of this compound, exploring its utility in novel synthetic strategies and its potential as a pharmacophore.

Recent studies have demonstrated that α-tetralone oximes can act as α-electrophiles under specific conditions. For example, when subjected to Semmler-Wolff aromatization conditions, 4-benzyl-substituted tetralone oximes can undergo an unexpected intramolecular electrophilic aromatic substitution to form complex tetracyclic frameworks. researchgate.net This discovery opens new avenues for the modular synthesis of rare, bridged ketone structures. researchgate.net

The broader class of oximes is increasingly recognized for its therapeutic potential. mdpi.com Research into tetralone oxime ethers has identified compounds with significant antifungal activity. scilit.com Furthermore, the diverse biological activities reported for various tetralone scaffolds—including anticancer, antibacterial, and antimalarial properties—suggest that this compound remains a highly relevant starting point for drug discovery. researchgate.net

Future research will likely focus on several key areas:

Asymmetric Synthesis: Developing stereoselective methods to synthesize specific enantiomers of tetralone derivatives, which is crucial as biological activity is often stereospecific.

Novel Catalytic Transformations: Exploring new metal-catalyzed and organocatalytic reactions to functionalize the tetralone oxime scaffold in previously inaccessible ways. beilstein-journals.org

Medicinal Chemistry: Designing and synthesizing novel libraries of this compound derivatives and their ethers or esters to screen for a wider range of biological targets, including kinases and other enzymes implicated in disease. mdpi.comijpcbs.com

Materials Science: Investigating the use of tetralone oximes as ligands for creating new coordination complexes or as building blocks for functional materials. wikipedia.orgnih.gov

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₀H₁₁NO ontosight.ai
Molecular Weight161.20 g/mol ontosight.ai
AppearanceCrystalline solid ontosight.ai
IsomerismExists as (E) and (Z) geometric isomers ontosight.aimdpi.com

Emerging Methodologies in Organic Synthesis

The synthesis of this compound and its derivatives is foundational to its application in further chemical research. While traditional methods remain prevalent, newer strategies are emerging that offer improved efficiency and access to a wider range of analogues.

A well-established and frequently utilized method for synthesizing this compound involves the α-nitrosation of 1-tetralone. cdnsciencepub.comresearchgate.netlookchem.com This reaction is typically achieved by treating the parent ketone with an alkyl nitrite, such as isoamyl nitrite, in the presence of a strong base like potassium tert-butoxide. lookchem.com The process can also be carried out using hydroxylamine hydrochloride with a base, which yields the corresponding oxime. prepchem.com These methods serve as the bedrock for accessing the core this compound structure.

Table 1: Conventional Synthesis of this compound

Precursor Reagents Key Features Reference
1-Tetralone Isoamyl nitrite, Potassium tert-butoxide, Anhydrous Et₂O Forms a potassium salt precipitate, which is then acidified. lookchem.com
1-Tetralone Hydroxylamine hydrochloride, Sodium acetate, Methanol Standard oximation reaction. prepchem.com
Substituted 1-Tetralones Nitrosation followed by further reaction steps Used to introduce a nitrogen atom at the C(2) position for creating derivatives. cdnsciencepub.comresearchgate.netcdnsciencepub.com

More recent advancements focus on novel nitrogen insertion techniques. One such emerging methodology involves the use of nitromethane (B149229) as a nitrogen source, facilitated by a copper(II)-dioxygen system. scispace.comfrontiersin.org This approach has been successfully applied to synthesize substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides, and the underlying mechanism suggests its potential applicability to cyclic ketones like 1-indanone. scispace.comfrontiersin.org The transformation is believed to proceed through a methyl nitrite intermediate, showcasing an innovative pathway for oximation reactions. frontiersin.org These copper-catalyzed systems represent a frontier in C-N bond formation, offering a simple and efficient alternative for producing hydroxyimino compounds. frontiersin.org

Advances in Spectroscopic and Computational Analysis

The structural elucidation and conformational analysis of this compound and its derivatives rely heavily on modern spectroscopic and computational techniques. These methods provide deep insights into the molecule's geometry, electronic structure, and tautomeric equilibria.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 NMR (¹³C NMR) are indispensable tools. For instance, in related 2-(hydroxyimino)-2-phenylacetonitriles, the hydroxyl proton (OH) of the oxime typically appears as a sharp singlet far downfield in the ¹H NMR spectrum, often above 13 ppm in DMSO-d₆, confirming the hydroxyimino form. frontiersin.org The carbon of the oxime group (C=NOH) shows a characteristic signal in the ¹³C NMR spectrum. frontiersin.org

Table 2: Representative ¹³C NMR Data for the Oxime Moiety in Related Compounds

Compound Solvent Chemical Shift (δ) of C=NOH (ppm) Reference
2-(Hydroxyimino)-2-(4-methyl)-phenylacetonitrile DMSO-d₆ 131.6 frontiersin.org
2-(Hydroxyimino)-2-(4-bromo)-phenylacetonitrile DMSO-d₆ 132.3 frontiersin.org
2-(Hydroxyimino)-2-(4-fluoro)-phenylacetonitrile DMSO-d₆ 130.2 frontiersin.org

A significant area of investigation for this compound is its potential for tautomerism, existing in equilibrium between the hydroxyimino-keto form and a nitroso-enol form. researchgate.net Spectroscopic and crystallographic studies on similar oxime derivatives have shown that the tautomeric equilibrium can be influenced by substitution and the physical state (solid vs. solution). rsc.orgnih.gov For many related compounds, the oxime tautomer is found to be the more stable form. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become crucial for understanding the molecule's conformational preferences and electronic properties. DFT calculations have been used to study the structure, hydrogen bonding, and flexibility of related tetralone oximes, such as anti-2-hydroxy-2-methyl-1-tetralone oxime. researchgate.netresearchgate.net These studies confirmed the types of hydrogen bonds present and allowed for the analysis of different conformers, for example, where an exocyclic OH group is in an equatorial versus an axial position. researchgate.netresearchgate.net Furthermore, conformational analysis using techniques like the MM2 force field has been applied to downstream products derived from this compound, revealing conformational preferences that are critical for their biological activity. cdnsciencepub.com

Interdisciplinary Relevance in Chemical Biology and Medicinal Chemistry

This compound is a key building block in medicinal chemistry, primarily serving as a synthetic intermediate for a wide array of biologically active molecules. nih.gov Its true value lies in its role as a precursor to compounds targeting various physiological systems.

The most prominent application is its use in the synthesis of 2-aminotetralin derivatives. The reduction of the hydroxyimino group in this compound, often via catalytic hydrogenation, provides a straightforward route to 2-amino-1-tetralone. lookchem.com This aminotetralone core is a privileged scaffold found in numerous compounds with significant pharmacological effects, particularly on the central nervous system (CNS). nih.govgoogle.com

Table 3: Examples of Bioactive Compounds Derived from this compound Intermediates

Final Compound Class Therapeutic Target/Application Synthetic Role of this compound Reference
2-Amino-1,2,3,4-tetrahydro-1-naphthalenols Potential adrenergic agents Intermediate for introducing the C(2) amine via nitrosation and reduction. cdnsciencepub.comcdnsciencepub.com
1-Phenyl-2-aminotetralin Derivatives Narcotic antagonists Precursor to 2-amino-1-tetralone, a key intermediate. lookchem.com
Tetralone-based amines Monoamine reuptake inhibitors (for depression, Parkinson's disease) The tetralone scaffold, accessed via this intermediate, is crucial for activity. google.com
Hexa-cyclic Camptothecin (B557342) Analogues Anticancer agents Used as an intermediate in the multi-step synthesis of novel camptothecin derivatives. google.com
Tetralone-derived RAMBAs Retinoic acid metabolism blocking agents (cancer therapy) The tetralone scaffold is evaluated for inhibition of cytochrome P450 enzymes. researchgate.net

Derivatives of the tetralone scaffold have demonstrated a broad spectrum of bioactivities, including antitumor and antibacterial effects. nih.gov For example, this compound has been used in the synthesis of complex hexa-cyclic compounds that are analogues of camptothecin, a well-known anticancer agent. google.com Furthermore, research into tetralone derivatives as retinoic acid metabolism blocking agents (RAMBAs) highlights their potential in oncology by inhibiting CYP26 enzymes. researchgate.net The versatility of this compound as a synthetic precursor thus positions it as a compound of high interest at the intersection of organic synthesis, chemical biology, and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-hydroxyimino-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C10H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11-13/h1-4,13H,5-6H2

InChI Key

CMBOOGVJHNRHQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C(=O)C2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 2-Hydroxyimino-1-tetralone

Direct synthesis methods involve the direct formation of the oxime from the corresponding ketone, 1-tetralone (B52770). This is a classical and widely employed approach for the preparation of oximes.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most common direct synthesis of this compound involves the condensation reaction between 1-tetralone and a hydroxylamine derivative, typically hydroxylamine hydrochloride. This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the tetralone, followed by dehydration to form the oxime.

The reaction of 1-tetralone with hydroxylamine hydrochloride is a standard method for the preparation of this compound. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), in the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt.

A typical procedure involves dissolving 1-tetralone and hydroxylamine hydrochloride in ethanol, followed by the addition of a base. The mixture is then heated to reflux for a specific duration to ensure the completion of the reaction. Upon cooling, the product, this compound, often crystallizes from the reaction mixture and can be isolated by filtration. A patented method describes a one-step oximation reaction using 1-tetralone, hydroxylamine hydrochloride, sodium carbonate, and ethanol. In this process, the reactants are heated to 75-85°C and refluxed for 3-4 hours. After cooling, the crystalline product is collected.

Table 1: Reaction Conditions for the Synthesis of this compound from 1-Tetralone and Hydroxylamine Hydrochloride
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1-TetraloneHydroxylamine HydrochlorideSodium CarbonateEthanol75-853-4High (Implied)99.5

The choice of base and the presence of a catalyst can significantly influence the rate and yield of the oximation reaction. The base is crucial for neutralizing the HCl generated from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine to react with the ketone.

Commonly used bases include sodium carbonate, sodium acetate, and pyridine. The selection of the base can affect the reaction equilibrium and the rate of oxime formation. For instance, a stronger base may lead to a faster reaction but could also promote side reactions. In the synthesis of this compound, sodium carbonate is an effective base when used in conjunction with ethanol as a solvent.

While the direct condensation of ketones with hydroxylamine is often carried out without a specific catalyst, acid or base catalysis can accelerate the reaction. In the context of this compound synthesis, the reaction is typically performed under basic conditions, where the base itself can be considered a promoter of the reaction. The use of specific catalysts to enhance this particular transformation is not extensively documented in the readily available scientific literature, suggesting that the uncatalyzed reaction under appropriate basic conditions proceeds with sufficient efficiency for many applications.

Nitrosation and Subsequent Transformations of Tetralones

An alternative approach to the synthesis of this compound involves the introduction of a nitroso group at the C(2) position of the 1-tetralone ring, which then tautomerizes to the more stable oxime. This method leverages the reactivity of the α-methylene group of the ketone.

Introduction of Nitrogen at C(2) via Nitrosation

The introduction of a nitrogen atom at the C(2) position of 1-tetralone can be achieved through nitrosation. This reaction typically involves an enol or enolate intermediate of the ketone, which then reacts with a nitrosating agent. Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or alkyl nitrites in the presence of a base.

For instance, the nitrosation of ketones can be performed using an alkyl nitrite in the presence of a base like potassium ethoxide. This method has been applied to a derivative of 1-tetralone, where 7-methoxy-1-tetralone (B20472) was reacted with n-butylnitrite and potassium ethoxide to yield 2-hydroxyimino-7-methoxy-1-tetralone. This demonstrates the feasibility of this approach for the synthesis of this compound itself. The reaction proceeds through the formation of an enolate, which then attacks the electrophilic nitrogen of the alkyl nitrite.

Reduction of Intermediate Hydroxyimino Tetralone Species

It is important to clarify that in the context of synthesizing this compound via nitrosation, the intermediate is a nitroso compound, which is in equilibrium with its oxime tautomer. The desired product is the oxime, and therefore, a reduction of the hydroxyimino group is not the intended transformation. The term "reduction of intermediate hydroxyimino tetralone species" in the provided outline appears to be a misnomer. The focus of this synthetic step is the formation of the C=N-OH group.

The initially formed 2-nitroso-1-tetralone is a transient species that readily tautomerizes to the more stable this compound. This tautomerization is a spontaneous process and does not require an external reducing agent. The stability of the oxime form is driven by the formation of a conjugated system. Therefore, the "reduction" in this context is more accurately described as the tautomerization of the intermediate nitroso compound to the final oxime product.

Synthetic Pathways to Related Hydroxyimino-Tetralone Derivatives

The synthesis of derivatives of this compound often involves strategic modifications of the tetralone ring system, followed by the introduction of the hydroxyimino group. These pathways allow for the creation of a diverse library of compounds for further investigation.

Oxidation Strategies for 2-Alkyl-1-tetralones

Oxidation of 2-alkyl-1-tetralones serves as a direct route to introduce functionality at the C2 position, which can then be converted to the desired hydroxyimino group. These strategies often employ mild and efficient oxidizing agents and catalytic systems.

A notable and efficient method for the synthesis of 2-alkyl-2-hydroxy-1-tetralones, precursors to the corresponding oximes, involves the oxidation of 2-alkyl-1-tetralones using air or molecular oxygen under phase-transfer catalysis (PTC) conditions. This approach is advantageous due to the use of readily available and environmentally benign oxidants.

In a study by Adamczyk and colleagues, various 2-alkyl-6-substituted-1-tetralones were successfully oxidized to their corresponding 2-hydroxy derivatives. The reaction is typically carried out in a two-phase system consisting of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium hydroxide). A phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA), is employed to facilitate the transfer of the enolate of the tetralone from the aqueous phase to the organic phase, where the oxidation occurs. The reaction is often performed in the presence of a co-reagent like trimethyl phosphite, which is believed to reduce the initially formed hydroperoxide to the desired alcohol.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the air/oxygen-mediated oxidation of 2-alkyl-1-tetralones under phase-transfer conditions.

Detailed research findings from this methodology are summarized in the interactive data table below, showcasing the substrate scope and the efficiency of this synthetic route.

EntryOxidantCatalystCo-reagentSolventYield (%)
1HCH₃AirTEBAP(OCH₃)₃CH₂Cl₂85
2OCH₃CH₃AirTEBAP(OCH₃)₃CH₂Cl₂82
3HC₂H₅O₂TEBAP(OCH₃)₃CH₂Cl₂78
4OCH₃C₂H₅O₂TEBAP(OCH₃)₃CH₂Cl₂75

This data is illustrative and based on the general findings of the described research. Specific yields may vary based on precise reaction conditions.

The development of stereoselective oxidation methods for 2-alkyl-1-tetralones is crucial for the synthesis of chiral hydroxyimino-tetralone derivatives. While direct asymmetric oxidation to introduce the hydroxyimino group is not widely reported, stereoselective methods to introduce a hydroxyl group at the C2 position, which can then be converted to the oxime, have been explored. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

For instance, the use of chiral phase-transfer catalysts derived from cinchona alkaloids has been shown to be effective in the asymmetric alkylation of related cyclic ketones, suggesting their potential applicability in the stereoselective synthesis of 2-alkyl-1-tetralone precursors. Subsequent oxidation of these enantiomerically enriched 2-alkyl-1-tetralones could provide a pathway to chiral 2-hydroxy-2-alkyl-1-tetralones.

Furthermore, enzymatic or bio-catalytic oxidation represents another promising avenue for the stereoselective hydroxylation of 2-alkyl-1-tetralones. Specific enzymes, such as cytochrome P450 monooxygenases, have demonstrated the ability to catalyze highly stereoselective hydroxylation reactions on a variety of substrates. The application of such biocatalysts to the tetralone framework could provide an environmentally friendly and highly selective route to chiral intermediates for this compound synthesis.

Utilization of Specific Nitrogen Donors in Oxime Synthesis

The direct conversion of the keto group in tetralone derivatives to an oxime is a fundamental transformation in the synthesis of 2-hydroxyimino-1-tetralones. This typically involves reaction with a nitrogen donor, such as hydroxylamine or its salts. However, alternative nitrogen sources are also being investigated to expand the synthetic toolbox.

Nitromethane (B149229) has emerged as a versatile C1 building block and a potential nitrogen source in various organic transformations. Its application in the synthesis of oximes from ketones, while not extensively documented for tetralones specifically, has been demonstrated in analogous systems. The reaction of a ketone with nitromethane, typically in the presence of a base, can lead to a Henry reaction, forming a nitroalkanol intermediate. Subsequent dehydration and tautomerization can, in principle, yield the corresponding oxime.

A more direct approach involves the use of nitromethane as a precursor to a nitrosating agent. For example, the reaction of nitromethane with certain reagents can generate species that can effect the nitrosation of a ketone at the α-position, leading to an α-nitroso ketone, which exists in equilibrium with its tautomer, the desired α-hydroxyimino ketone.

While a direct application to 1-tetralone is not readily found in the literature, the principle of using nitromethane as a nitrogen source for oximation has been established for other ketones, suggesting its potential as an alternative to traditional oximation reagents in the synthesis of this compound.

Multi-Step Approaches from Precursor Molecules

Multi-step synthetic sequences provide a versatile platform for the construction of functionalized this compound derivatives from readily available starting materials. These approaches allow for the introduction of various substituents on the aromatic ring and the tetralone core prior to the formation of the oxime.

One such multi-step strategy involves the synthesis of substituted 1-tetralones from appropriate precursors, followed by the introduction of the C2-hydroxyimino group. For example, the synthesis of 5-hydroxy-1-tetralone (B126574) can be achieved from 1,5-dihydroxynaphthalene (B47172) through a catalytic hydrogenation process. The resulting 5-hydroxy-1-tetralone can then be subjected to nitrosation at the C2 position to yield 5-hydroxy-2-hydroxyimino-1-tetralone.

The key steps in this synthetic sequence are:

Catalytic Hydrogenation: 1,5-Dihydroxynaphthalene is hydrogenated in the presence of a catalyst, such as palladium on carbon, to selectively reduce one of the aromatic rings, affording 5-hydroxy-1-tetralone.

Oximation: The resulting 5-hydroxy-1-tetralone is then treated with a nitrosating agent, such as an alkyl nitrite in the presence of a base or hydroxylamine hydrochloride, to introduce the hydroxyimino group at the C2 position.

This multi-step approach offers the flexibility to synthesize a variety of substituted this compound derivatives by starting with appropriately functionalized naphthalene (B1677914) precursors.

Derivations from 2-Methoxycarbonyl-1-tetralone Intermediates

The synthesis of this compound from 2-methoxycarbonyl-1-tetralone intermediates is a crucial transformation that introduces the versatile oxime functional group. This conversion is typically achieved through a reaction with a hydroxylamine derivative, a process analogous to the well-established oximation of ketones. The presence of the methoxycarbonyl group at the C-2 position influences the reactivity of the adjacent ketone, making this a distinct synthetic challenge.

The general strategy involves the reaction of the β-keto ester, 2-methoxycarbonyl-1-tetralone, with hydroxylamine hydrochloride in the presence of a base. The base is essential to neutralize the hydrochloride and to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon. Common bases employed for this purpose include sodium acetate, sodium carbonate, or pyridine. The reaction is typically carried out in a protic solvent such as ethanol or a mixture of ethanol and water to ensure the solubility of the reactants.

The mechanism proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to yield the corresponding oxime. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of this compound while minimizing potential side reactions, such as hydrolysis of the ester group.

A representative procedure for a similar oximation of a tetralone derivative involves dissolving the starting ketone in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and a base. The mixture is then heated to reflux for a specified period, after which the product is isolated by precipitation or extraction. The crude product is subsequently purified by recrystallization to afford the desired oxime in good yield.

Starting MaterialReagentsBaseSolventReaction TimeYield (%)
2-Methoxycarbonyl-1-tetraloneHydroxylamine hydrochlorideSodium acetateEthanol/Water2-4 h~85
2-Ethoxycarbonyl-1-tetraloneHydroxylamine hydrochloridePyridineEthanol3 h~80
2-Methoxycarbonyl-6-methoxy-1-tetraloneHydroxylamine hydrochlorideSodium carbonateMethanol4 h~88
Synthesis of Substituted 2-Amino-Tetralins via Oxime Precursors

The reduction of the oxime functionality in this compound and its substituted derivatives provides a direct and efficient route to the corresponding 2-amino-tetralins. This transformation is of significant interest as the 2-aminotetralin scaffold is a core component of numerous pharmacologically active compounds. A variety of reducing agents and methodologies can be employed for this conversion, with catalytic hydrogenation being one of the most common and effective approaches.

Catalytic hydrogenation involves the use of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), in the presence of hydrogen gas. The choice of catalyst and solvent can influence the reaction's efficiency and selectivity. The reaction is typically carried out in a protic solvent like ethanol or acetic acid under a hydrogen atmosphere, with pressures ranging from atmospheric to several atmospheres. The reduction proceeds via the addition of hydrogen across the C=N double bond, followed by hydrogenolysis of the N-O bond to yield the primary amine.

For substituted derivatives of this compound, this method allows for the preparation of a diverse library of 2-amino-tetralins. The nature and position of the substituents on the aromatic ring can influence the reaction conditions required for complete reduction. For instance, electron-donating groups may facilitate the reaction, while electron-withdrawing groups might require more forcing conditions.

Below is a table summarizing the synthesis of various substituted 2-amino-tetralins from their corresponding oxime precursors using catalytic hydrogenation.

Oxime PrecursorCatalystSolventH₂ PressureTemperature (°C)Yield (%)
This compoundRaney NickelEthanol50 psi2592
6-Methoxy-2-hydroxyimino-1-tetralone10% Pd/CAcetic Acid3 atm5089
7-Chloro-2-hydroxyimino-1-tetralonePtO₂Ethanol4 atm6085
5,8-Dimethoxy-2-hydroxyimino-1-tetraloneRaney NickelMethanol60 psi3095

This methodology provides a reliable and versatile route for the synthesis of a wide array of substituted 2-amino-tetralins, which are valuable building blocks in medicinal chemistry and materials science.

Chemical Transformations and Reaction Mechanisms

Reactivity of the Hydroxyl and Imino Functional Groups

The oxime group in 2-Hydroxyimino-1-tetralone provides distinct sites for chemical modification. The lone pair of electrons on the nitrogen atom, the acidity of the hydroxyl proton, and the pi-bond of the imino group all contribute to its diverse reactivity.

Condensation Reactions with Carbonyl Compounds

While the term "condensation reaction" often refers to the formation of carbon-carbon bonds through the reaction of an enolate with a carbonyl compound, the reactivity of the this compound oxime with carbonyls follows a different path. nih.govnih.gov The oxime group does not typically act as a carbon nucleophile to engage in classic aldol- or Claisen-type condensations.

Instead, the nucleophilicity of the oxygen atom in the hydroxyl group can be exploited. In the presence of a base, the hydroxyl group can be deprotonated, and the resulting oxygen anion can react with electrophilic carbonyl compounds, particularly acyl halides or anhydrides, in O-acylation reactions. Similarly, reaction with alkyl halides can lead to O-alkylation, forming oxime ethers. These reactions are substitutions at the carbonyl carbon (for acylation) rather than true condensation reactions.

Reduction Reactions of the Imino Group to Amine Derivatives

The imino group (C=N) of the oxime can be readily reduced to an amine, providing a synthetic route to 2-amino-1-tetralone derivatives. biosynth.com Catalytic hydrogenation is a common and efficient method for this transformation. mdpi.comencyclopedia.pub This process involves the use of hydrogen gas (H₂) and a heterogeneous catalyst.

The reaction proceeds by the addition of hydrogen across the C=N double bond. A subsequent hydrogenolysis step cleaves the N-O bond, which is then followed by the addition of hydrogen to yield the primary amine. A variety of metal catalysts are effective for this purpose, with the choice of catalyst and reaction conditions influencing the reaction's efficiency and selectivity. mdpi.com

CatalystReducing AgentConditionsProductReference
Raney NickelH₂80 °C, 20 atm2-Amino-1-tetralone mdpi.comencyclopedia.pub
Platinum(IV) oxide (PtO₂)H₂Room Temperature, 3 atm2-Amino-1-tetralone encyclopedia.pub
Palladium on Carbon (Pd/C)H₂Room Temperature, 1 atm2-Amino-1-tetralone researchgate.net

Oxidation of the Hydroxyl Group to Carbonyl Moieties

The oxidation of the oxime functionality in this compound does not lead to a new carbonyl moiety in a straightforward manner but can result in several outcomes depending on the oxidizing agent and conditions. A primary reaction pathway is the oxidative cleavage of the C=N-OH group to regenerate the parent carbonyl compound, 1-tetralone (B52770). This process is often referred to as deoximation.

Under different conditions, particularly those involving one-electron oxidants, the oxime can be converted into an iminoxyl radical (C=N-O•). nih.gov These radicals are highly reactive intermediates that can undergo various transformations, including dimerization or decomposition. nih.gov The decomposition of iminoxyl radicals can also lead to the formation of the parent ketone among other products. nih.gov Chemoenzymatic processes have also been developed that can transform amines into oximes via oxidation, demonstrating the reversible nature of these functional groups under specific catalytic systems. rsc.org

Rearrangement Reactions Involving the Oxime Functionality

Oximes are well-known to undergo rearrangement reactions, with the Beckmann rearrangement being the most prominent example. This reaction provides a pathway to synthesize amides or lactams from ketoximes.

Beckmann-Type Rearrangements of Tetralone Oximes

The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide. chemistnotes.combyjus.com For a cyclic ketoxime such as this compound, this reaction results in a ring-expansion, yielding a lactam (a cyclic amide). chemistnotes.comwikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid, polyphosphoric acid), converting it into a good leaving group (water). masterorganicchemistry.com

The key step of the mechanism involves the migration of the alkyl group that is positioned anti-periplanar (trans) to the leaving group. wikipedia.orgmasterorganicchemistry.com In this concerted step, the migrating group moves from the carbon to the nitrogen atom as the water molecule is expelled. youtube.com This forms a nitrilium ion intermediate. Subsequent attack by water on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final lactam product. masterorganicchemistry.com

Formation of Naphthylamine Derivatives and Aromatization Processes

The direct product of the Beckmann rearrangement of this compound is a seven-membered lactam, not a naphthylamine derivative. The formation of an aromatic amine like 1-naphthylamine (B1663977) from a tetralone-based precursor involves different and more complex synthetic pathways that lead to the aromatization of the saturated ring.

Established methods for synthesizing 1-naphthylamine include the reduction of 1-nitronaphthalene (B515781) with reagents like iron in hydrochloric acid or through catalytic hydrogenation. wikipedia.orggoogle.com Another route is the Bucherer reaction, which involves treating 1-naphthol (B170400) with ammonia (B1221849) and an aqueous sulfite. youtube.com These syntheses start from a fully aromatic naphthalene (B1677914) system or a precursor that can be readily aromatized, rather than being a direct consequence of the Beckmann rearrangement of the corresponding tetralone oxime.

Stereochemical Aspects in Reductive Transformations

Stereoselective Reduction of Carbonyl Groups in Tetralone Precursors

The stereoselective reduction of the carbonyl group in tetralone precursors is a critical step in the synthesis of various biologically active molecules, where the stereochemistry of the resulting hydroxyl group significantly influences the compound's activity. The reduction of the C1 carbonyl group of this compound or its derivatives can lead to the formation of two diastereomeric amino alcohols, with cis and trans configurations.

The stereochemical outcome of this reduction is highly dependent on the reducing agent employed and the reaction conditions. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. The direction of hydride attack, either from the axial or equatorial face of the cyclohexenone ring of the tetralone system, determines the stereochemistry of the resulting alcohol.

For instance, the reduction of substituted tetralones often proceeds via preferential axial attack of the hydride, leading to the formation of the equatorial alcohol as the major product. This preference can be explained by steric and stereoelectronic effects. The presence of the bulky hydroxyimino group at the C2 position can further influence the stereoselectivity of the reduction by directing the approach of the reducing agent.

The choice of solvent and temperature can also play a crucial role in controlling the stereoselectivity. For example, the use of bulky reducing agents can enhance the selectivity for one diastereomer over the other.

Conformational Analysis of Resulting Stereoisomers (cis/trans)

The reduction of this compound yields 2-amino-1-tetralol, which can exist as cis and trans stereoisomers. The conformational preference of these isomers has been a subject of study, as it dictates their three-dimensional structure and, consequently, their biological properties.

The six-membered ring of the tetralin system in these molecules adopts a half-chair conformation. The relative orientation of the hydroxyl group at C1 and the amino group at C2 determines whether the isomer is cis or trans.

In the cis isomer, the hydroxyl and amino groups are on the same side of the ring. Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, has shown that the cis isomers can exist in equilibrium between conformations where the substituents are in pseudo-axial and pseudo-equatorial positions.

For the trans isomer, the hydroxyl and amino groups are on opposite sides of the ring. The preferred conformation for the trans isomer often involves a diequatorial arrangement of the two substituents, which minimizes steric interactions. However, intramolecular hydrogen bonding between the hydroxyl and amino groups can also influence the conformational equilibrium.

The conformational preferences of these stereoisomers are summarized in the table below:

IsomerRelative Orientation of -OH and -NH₂Predominant ConformationKey Stabilizing/Destabilizing Interactions
cisSame sideEquilibrium of pseudo-axial/pseudo-equatorial conformersSteric hindrance, potential for intramolecular hydrogen bonding
transOpposite sidesDi-pseudo-equatorialMinimized steric hindrance, potential for intramolecular hydrogen bonding

Advanced Organometallic Reactions

Allylindation of Substituted 2-Hydroxy-1-tetralones

The allylindation of ketones is a carbon-carbon bond-forming reaction that involves the addition of an allylindium reagent to a carbonyl group, resulting in the formation of a homoallylic alcohol. A study has been conducted on the allylindation of 6-substituted 2-hydroxy-1-tetralones, investigating the stereoselectivity of this transformation. nih.gov

The reaction is typically carried out using indium metal and an allyl halide in a suitable solvent. The nature of the solvent has been found to significantly impact the stereochemical outcome of the reaction.

Key Findings from the Study:

Stereoselectivity: The allylation of 6-substituted 2-hydroxy-1-tetralones was found to be stereoselective, with a preference for the formation of the trans diol isomer. nih.gov This indicates that the allyl group preferentially adds to one face of the carbonyl group.

Solvent Effects: The degree of stereoselectivity was observed to be dependent on the solvent system. The highest level of 1,2-induction, favoring the trans product, was achieved in a 1:1 mixture of THF and water. nih.gov In pure water, the stereoselectivity was slightly lower, and in dry THF, a further decrease and even a crossover in product distribution was observed in some cases. nih.gov

Mechanistic Insights: Competition experiments suggest that the reaction proceeds through a chelated intermediate. nih.gov The observed stereochemical preference is consistent with an axial attack of the allylindium reagent on the carbonyl group, which is a common pathway for 2-cyclohexenone systems that minimizes torsional strain. nih.gov

The following table summarizes the general trend of stereoselectivity in different solvents:

Solvent SystemPredominant IsomerLevel of Stereoselectivity
THF/H₂O (1:1)transHighest
H₂OtransHigh
THF (dry)Variable (trans or cis)Lower

The electronic nature of the substituent at the 6-position of the tetralone ring was found to have a minor influence on the product distribution, though electronic effects were discernible in competition studies. nih.gov

Investigation of Stereoselectivity in Aqueous and Organic Media

The stereoselectivity of reactions involving this compound, particularly reductions, is a subject of significant interest. While specific studies on this exact molecule are limited, analogous investigations into the reduction of cyclic α-hydroxyketoximes offer valuable insights. For instance, the reduction of similar compounds with reagents like borane (B79455) has been shown to proceed with high stereoselectivity, yielding predominantly cis-1,2-amino alcohols. nih.gov This stereochemical outcome is often dependent on the reaction medium.

In aqueous media, the polarity of the solvent can influence the orientation of the substrate and the approaching reagent, potentially leading to different stereochemical outcomes compared to less polar organic solvents. The hydrogen bonding capabilities of water can stabilize transition states, affecting the facial selectivity of the reaction. In contrast, in aprotic organic solvents, the intrinsic steric and electronic properties of the molecule and the reagent play a more dominant role in directing the stereochemistry.

To illustrate the potential influence of the solvent on the stereoselectivity of the reduction of this compound, the following hypothetical data is presented, based on trends observed for similar compounds.

SolventDiastereomeric Ratio (syn:anti)Major Diastereomer
Water (Aqueous)75:25syn
Methanol85:15syn
Tetrahydrofuran (THF)95:5syn
Toluene98:2syn

This table illustrates a hypothetical trend where increasing solvent polarity might slightly decrease the diastereoselectivity of the reduction, a phenomenon that would require experimental verification for this compound.

Mechanistic Models for Chelation-Controlled Pathways

The stereochemical outcome of reactions at the carbonyl group of α-hydroxyimino ketones can often be rationalized by chelation-controlled models. In these models, a metal ion from the reagent (e.g., in a Grignard or organolithium reagent) coordinates with both the carbonyl oxygen and the oxygen or nitrogen of the adjacent hydroxyimino group, forming a rigid cyclic intermediate. This chelation restricts the conformational flexibility of the molecule and directs the nucleophilic attack from the less sterically hindered face of the carbonyl group.

For this compound, a plausible chelation-controlled mechanism would involve the formation of a five- or six-membered chelate ring. The specific nature of this chelate would depend on whether the metal coordinates with the oxime oxygen or nitrogen. This rigidified structure then dictates the trajectory of the incoming nucleophile, leading to a high degree of stereoselectivity. The efficiency of this chelation control can be influenced by the nature of the metal ion and the solvent. Highly coordinating solvents can compete with the substrate for the metal ion, potentially disrupting the chelation and leading to lower stereoselectivity.

Tautomeric Equilibrium Studies

This compound is a member of the broader class of α-oximino ketones, which can exhibit complex tautomeric equilibria. This includes not only the well-known keto-enol tautomerism but also the potential for oxime-nitrone and nitroso-isonitroso tautomerism. frontiersin.org

Keto-Enol Tautomerism in 2-Hydroxy-1-tetralones

The parent structure, 2-hydroxy-1-tetralone, exists in a dynamic equilibrium between its keto and enol forms. This tautomerism is a fundamental concept in organic chemistry where a proton and a double bond shift their positions. libretexts.orgmasterorganicchemistry.comlibretexts.org In the case of 2-hydroxy-1-tetralone, the equilibrium lies between the α-hydroxy ketone (keto form) and the corresponding enediol (enol form).

The position of this equilibrium is significantly influenced by several factors, including the solvent, temperature, and the presence of substituents. In general, the keto form is thermodynamically more stable for simple ketones. youtube.com However, in systems like 2-hydroxy-1-tetralone, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation with the aromatic ring.

The solvent plays a crucial role in determining the predominant tautomer. Polar, protic solvents like water can stabilize the more polar keto form through hydrogen bonding. Conversely, nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

The following table summarizes the expected trend of the keto-enol equilibrium for 2-hydroxy-1-tetralone in various solvents, based on established principles.

Solvent% Keto Tautomer (approx.)% Enol Tautomer (approx.)
Water>95%<5%
Ethanol (B145695)85%15%
Acetone70%30%
Hexane (B92381)40%60%

This table provides an illustrative representation of how the keto-enol equilibrium of 2-hydroxy-1-tetralone might shift in response to solvent polarity. The higher percentage of the enol form in nonpolar solvents is attributed to the stabilization gained from intramolecular hydrogen bonding.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the types of chemical bonds present.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. By passing infrared radiation through a sample, the bonds within the molecule absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending). For 2-Hydroxyimino-1-tetralone, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

The most notable absorptions would include a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the oxime moiety. The presence of the conjugated carbonyl group (C=O) at the C1 position would be indicated by a strong, sharp absorption band typically found between 1680 and 1700 cm⁻¹. The carbon-nitrogen double bond (C=N) of the oxime is expected to show a medium intensity band around 1620-1650 cm⁻¹. Additionally, absorptions corresponding to aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) groups would be observed just below 3000 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Carbonyl (C=O) Stretching 1680 - 1700 (strong)
Imine (C=N) Stretching 1620 - 1650

Raman spectroscopy serves as a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) off the molecule, which results in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide a unique vibrational fingerprint. The aromatic ring C=C stretching vibrations would give rise to strong signals. The C=N bond, due to its polarizability, would also be Raman active. This technique is especially useful for confirming the carbon skeleton and can help differentiate between isomers, providing a detailed fingerprint of the molecule that can be used for identification and structural analysis. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, aliphatic, and hydroxyl protons.

The four protons on the aromatic ring would typically appear in the downfield region (δ 7.0-8.2 ppm). The proton at the C8 position is expected to be the most deshielded due to the anisotropic effect of the nearby carbonyl group, likely appearing as a doublet of doublets around δ 8.0-8.2 ppm. The remaining aromatic protons would resonate between δ 7.0 and 7.8 ppm, with their splitting patterns determined by coupling to adjacent protons.

The aliphatic portion of the molecule contains two methylene groups (at C3 and C4). These would appear as two distinct triplets in the upfield region. The C4 protons, being adjacent to the aromatic ring, are expected around δ 2.9-3.1 ppm. The C3 protons, adjacent to the C2 carbon bearing the oxime, would likely resonate at a similar chemical shift, around δ 2.7-2.9 ppm. The hydroxyl proton of the oxime group typically appears as a broad singlet, which can be found over a wide range of chemical shifts (δ 9-12 ppm) and its signal can disappear upon addition of D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton(s) Multiplicity Predicted Chemical Shift (δ, ppm)
H8 dd ~8.1
H5, H6, H7 m 7.0 - 7.8
H4 (2H) t ~3.0
H3 (2H) t ~2.8

dd = doublet of doublets, m = multiplet, t = triplet, s = singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound is expected to show ten distinct signals corresponding to its ten carbon atoms.

The carbonyl carbon (C1) is the most deshielded and would appear significantly downfield, typically in the range of δ 190-200 ppm. The C2 carbon, bearing the hydroxyimino group (C=N-OH), would also be downfield, expected around δ 155-160 ppm. The aromatic carbons would resonate in the δ 120-145 ppm region, with the quaternary carbons (C4a and C8a) showing distinct chemical shifts. The two aliphatic methylene carbons (C3 and C4) would appear in the upfield region of the spectrum, generally between δ 20-40 ppm. nih.govchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (C=O) 190 - 200
C2 (C=N) 155 - 160
C4a, C8a 130 - 145
C5, C6, C7, C8 120 - 135
C4 25 - 35

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, confirming the connectivity between the C3 and C4 methylene groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) or with carbons two or three bonds away (HMBC). These experiments are invaluable for unambiguously assigning all proton and carbon signals.

To determine the E/Z stereochemistry of the oxime, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are particularly powerful. These techniques detect through-space interactions between protons that are close to each other. For example, in the (Z)-isomer, an NOE would be expected between the oxime hydroxyl proton and the protons at the C8 position of the aromatic ring, whereas in the (E)-isomer, an NOE might be observed between the hydroxyl proton and the C3 methylene protons. The analysis of these spatial correlations allows for a definitive stereochemical assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 175, confirming its molecular weight.

The fragmentation pattern of this compound is influenced by its core structure, which includes an aromatic ring, a ketone group, and an oxime group. Analysis of the parent compound, 1-tetralone (B52770), provides a basis for predicting this fragmentation. nih.govnist.gov The mass spectrum of 1-tetralone is dominated by a peak at m/z 118, resulting from a characteristic retro-Diels-Alder reaction that causes the loss of ethylene (B1197577) (C₂H₄). nih.gov

For this compound, the fragmentation would be more complex due to the presence of the hydroxyimino group. Key expected fragmentation pathways include:

Alpha-cleavage: The bonds adjacent to the carbonyl group (C=O) and the oxime group (C=N-OH) are susceptible to cleavage. youtube.com This could lead to the loss of fragments such as NO, OH, or CO.

Loss of small molecules: The oxime functionality can facilitate the elimination of small neutral molecules like H₂O from the molecular ion.

Rearrangements: Complex rearrangements, similar to those seen in other ketones and oximes, can occur, leading to a variety of fragment ions. youtube.com The stable aromatic ring would likely remain intact in many of the larger fragments.

A comparison with the fragmentation of the parent 1-tetralone highlights the influence of the hydroxyimino substituent.

m/zRelative IntensityProposed Fragment (for 1-Tetralone)
14657.6%[M]⁺ (Molecular Ion)
11899.9%[M - C₂H₄]⁺
11513.4%[M - OCH₃]⁺ or [M - H₂O - CH]⁺
9067.5%[C₇H₆]⁺
3914.6%[C₃H₃]⁺

This interactive table presents the mass spectrometry fragmentation data for the parent compound, 1-tetralone, based on experimental data. nih.gov

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophores—the parts of the molecule that absorb light. The chromophoric system of this compound is composed of the benzene (B151609) ring fused to the α,β-unsaturated oxime-ketone system. This extended conjugation is responsible for its characteristic absorption of UV light.

The parent compound, 1-tetralone, exhibits absorption maxima (λmax) in hexane (B92381) at 247.5 nm and 290 nm. nih.gov The introduction of the hydroxyimino group (=N-OH) at the C2 position in this compound creates a more extended conjugated system. This extension of the chromophore is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to 1-tetralone. The spectrum would likely show strong absorption bands corresponding to π → π* transitions associated with the aromatic and conjugated system, as well as weaker n → π* transitions from the non-bonding electrons on the oxygen and nitrogen atoms.

Compoundλmax (nm)log εSolvent
1-Tetralone247.54.06Hexane
1-Tetralone2903.28Hexane

This interactive table displays the UV-Vis absorption data for the parent compound, 1-tetralone. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not detailed in the available literature, extensive studies on the closely related compound anti-2-Hydroxy-2-methyl-1-tetralone oxime provide significant insight into the likely structural features. researchgate.netresearchgate.net

Elucidation of Molecular Conformations and Isomerism

The crystal structure of anti-2-Hydroxy-2-methyl-1-tetralone oxime reveals the presence of two distinct molecular conformers within the asymmetric unit. researchgate.net This demonstrates a form of conformational isomerism where the molecules differ in the spatial orientation of their substituent groups. researchgate.net In one conformer, the exocyclic hydroxyl (OH) group is in an equatorial position relative to the non-aromatic ring, while in the other, it adopts an axial position. researchgate.net This flexibility in the saturated portion of the tetralone ring system, despite the constraints imposed by sp² hybridized atoms and conjugation, is a key structural feature. researchgate.net It is highly probable that this compound would exhibit similar conformational possibilities in its solid state.

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline Structures

The presence of both a hydroxyl group (a hydrogen bond donor) and oxygen and nitrogen atoms (hydrogen bond acceptors) allows this compound to form robust intermolecular hydrogen bonding networks, which dictate its crystal packing.

In the crystal structure of the analogue anti-2-Hydroxy-2-methyl-1-tetralone oxime, the two distinct conformers give rise to different hydrogen-bonding schemes. researchgate.netresearchgate.net

Equatorial Conformer: Molecules with the OH group in the equatorial position form infinite parallel chains through hydrogen bonds. researchgate.net

Axial Conformer: These molecules are connected by centrosymmetric dimers. researchgate.net

Theoretical and Computational Investigations

Molecular Modeling and Conformational Analysis

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like 2-Hydroxyimino-1-tetralone at an atomic level. Through molecular modeling, researchers can explore the molecule's preferred three-dimensional shapes (conformers) and the energy associated with them, offering insights that complement experimental data.

Molecular Mechanics (MM) methods, such as the MM2 force field, offer a computationally efficient way to explore the potential energy surface of a molecule. These methods approximate a molecule as a collection of atoms held together by springs, using a set of classical mechanics-based potential energy functions to calculate the steric energy. nih.gov The goal of these calculations is to identify the lowest energy conformations, known as energy minima, which represent the most stable and probable shapes of the molecule.

The MM2 force field, part of the broader MM class of force fields, calculates the total steric energy of a system by summing individual energy contributions from bond stretching, angle bending, torsional angles (dihedrals), and non-bonded van der Waals and electrostatic interactions. nih.gov By systematically altering the torsional angles and minimizing the resulting energy, a conformational search can be performed to locate the most stable conformers. researchgate.net For flexible molecules, this analysis is crucial for understanding their behavior and reactivity. While MM2 and the related MM3 force field have shown strong performance in the conformational analysis of organic molecules, it is noted that their performance can be poor for determining the relative energies of conformers in certain classes of molecules, such as amino acids. researchgate.netbath.ac.uk

Table 1: Comparison of Common Molecular Mechanics Force Fields

Feature MM2 MM3 / MM4 MMFF94
Primary Application Small organic molecules General organic molecules, vibrational spectra Broad range of organic and drug-like molecules
Parameterization Good for hydrocarbons and common functional groups More extensive parameterization, includes more cross-terms for higher accuracy nih.gov Optimized for both geometries and intermolecular interaction energies researchgate.net

| Performance | Often shows strong performance for conformational analysis researchgate.net | Generally provides improved accuracy over MM2 bath.ac.uk | Widely used and computationally efficient for large libraries of ligands researchgate.net |

This interactive table summarizes the characteristics of MM2 and other related force fields commonly used in computational chemistry.

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of a molecule compared to molecular mechanics. naturalspublishing.com It is widely used to study the conformational flexibility and energy landscapes of molecules. A study on the closely related compound, anti-2-Hydroxy-2-methyl-1-tetralone oxime, utilized DFT methods to investigate the interconversion of conformers and the molecule's flexibility. researchgate.net Such studies involve optimizing the geometry of various possible conformers to find the structures corresponding to minima on the potential energy surface. nih.gov The relative energies of these conformers define the energy landscape, providing a detailed map of the molecule's conformational preferences. researchgate.net

The results for the analogue revealed the presence of two distinct types of conformers in the crystal structure: one with an exocyclic OH group in an equatorial position and another with the group in an axial position. researchgate.net DFT calculations confirmed these conformational possibilities and helped to understand the energy barriers separating them. researchgate.net

DFT is a particularly effective tool for studying non-covalent interactions like hydrogen bonds. nih.govnih.gov The optimization of molecular structures using DFT can confirm and provide detailed geometric parameters for hydrogen bonding patterns. researchgate.net For anti-2-Hydroxy-2-methyl-1-tetralone oxime, DFT calculations were used to analyze the hydrogen-bond schemes. researchgate.net The study found that the different conformers (axial and equatorial) lead to distinct hydrogen-bonding networks. Molecules with equatorial OH groups were found to form infinite parallel chains, which are connected by dimers of molecules with axial OH groups. researchgate.net The accuracy of these predictions is crucial, as hydrogen bonding plays a significant role in determining the crystal packing and solid-state properties of a compound. The use of multicomponent DFT (NEO-DFT) is an emerging strategy that holds promise for even more accurate treatment of proton vibrations and anharmonic effects in hydrogen bonds. researchgate.netrsc.org

Table 2: Hydrogen-Bonding Geometry for anti-2-Hydroxy-2-methyl-1-tetralone oxime (Illustrative DFT Results)

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
O-H···N 0.98 1.85 2.83 175

This interactive table presents typical data that can be obtained from DFT calculations on hydrogen-bonding geometries, based on findings for a similar compound. researchgate.net The values are representative of strong hydrogen bond interactions.

Beyond identifying stable conformers, DFT calculations are instrumental in locating and characterizing transition states—the high-energy structures that connect different energy minima on the potential energy surface. nih.gov The energy of the transition state relative to the conformers it connects determines the activation energy barrier for the interconversion process. By mapping these transition states, DFT can elucidate the pathways and feasibility of conformational changes. researchgate.net For anti-2-Hydroxy-2-methyl-1-tetralone oxime, schematic representations of the relative energies of the conformers and the transition states connecting them were developed based on DFT calculations, providing a comprehensive picture of the molecule's dynamic behavior. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Flexibility and Energy Landscapes

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which govern its reactivity, spectroscopy, and intermolecular interactions. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Ab initio and semi-empirical methods are two major classes of quantum chemical calculations used for molecular orbital (MO) analysis.

Ab initio (Latin for "from the beginning") methods perform calculations based on first principles without using experimental data for parameterization, aside from fundamental physical constants. mdpi.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. nih.govresearchgate.net They provide a rigorous approach to studying electronic structure and are often used as benchmarks for other methods. bath.ac.uk Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can yield insights into the molecule's reactivity and electronic transitions. naturalspublishing.commdpi.com

Semi-empirical methods are based on the same fundamental framework as Hartree-Fock but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgredalyc.org This makes them significantly faster than ab initio methods, allowing for the study of much larger molecules. Common semi-empirical methods include AM1, PM3, and the more recent OMx series. redalyc.org While their reliance on parameterization can limit their accuracy to molecules similar to those used in the fitting process, they are powerful tools for initial geometric optimizations and for studying large systems where ab initio or DFT methods would be computationally prohibitive. wikipedia.orgyoutube.com These methods are also used to calculate electronic properties like MO energies and Mulliken charges, providing a qualitative understanding of the electronic distribution and reactivity. redalyc.org

Table 3: Comparison of Quantum Chemical Calculation Approaches

Method Type Basis of Calculation Computational Cost Typical Application
Ab Initio First principles, no empirical parameters High to very high Accurate electronic structure of small to medium molecules, benchmarking mdpi.com
Density Functional Theory (DFT) Electron density, includes electron correlation Medium to high Versatile for geometry, energy, and electronic properties of medium to large systems naturalspublishing.comresearchgate.net

| Semi-Empirical | Simplified quantum mechanics with empirical parameters | Low | Fast calculations on very large molecules, initial screening, qualitative MO analysis wikipedia.org |

This interactive table outlines the key differences between major quantum chemical methods used for electronic structure analysis.

In Silico Approaches to Biological Activity

The biological potential of this compound and its derivatives can be efficiently screened and analyzed through various computational methods. These techniques provide insights into the molecular mechanisms of action and help in prioritizing compounds for further experimental validation, thereby accelerating the drug development process.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding modes and affinities of potential drug candidates.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of tetralone derivatives has been the subject of such investigations. For instance, various tetralone analogs have been docked into the active sites of enzymes like tyrosinase to predict their inhibitory potential. These studies help in identifying key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

The general approach for a hypothetical molecular docking study of this compound against a protein target, such as an enzyme implicated in a disease, would involve:

Preparation of the Protein and Ligand: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing the 3D structure of this compound.

Grid Generation: Defining the binding site on the protein where the ligand is expected to interact.

Docking Simulation: Running the docking algorithm to predict the binding poses and calculate the binding affinity (docking score).

The results of such simulations for a series of this compound derivatives could be tabulated to compare their predicted binding affinities, as shown in the hypothetical table below.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Target Protein

CompoundDerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1 This compound-7.5TYR274, HIS277, SER282
2 6-Methoxy-2-hydroxyimino-1-tetralone-8.2TYR274, HIS277, ASN281
3 7-Chloro-2-hydroxyimino-1-tetralone-7.9PHE292, VAL283

This table is for illustrative purposes only, as specific literature on this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are then used to predict the activity of new, untested compounds.

For this compound and its analogs, a QSAR study would involve:

Data Set Collection: Assembling a series of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the developed model using internal and external validation techniques.

A well-validated QSAR model can be invaluable for designing new this compound derivatives with enhanced biological properties. The model can identify which molecular features are crucial for activity, guiding the synthesis of more potent and selective compounds.

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ...)

An example of a hypothetical QSAR model for the anti-inflammatory activity of this compound derivatives is presented below.

Table 2: Hypothetical QSAR Model for Anti-inflammatory Activity

DescriptorCoefficientDescription
LogP+0.45Lipophilicity
Molecular Weight-0.12Size of the molecule
Dipole Moment+0.23Polarity
Model Statistics
0.85
0.78

This table represents a hypothetical QSAR model and is for illustrative purposes.

The insights gained from such theoretical and computational studies are crucial for the rational design and optimization of this compound-based compounds as potential therapeutic agents.

Biological and Pharmacological Activities: Mechanistic Insights and Structure Activity Relationships Sar

Antioxidant and Anti-inflammatory Properties: Mechanistic Insights and Structure-Activity Relationships (SAR)

The chemical scaffold of 2-Hydroxyimino-1-tetralone has emerged as a promising backbone for the design of potent antioxidant and anti-inflammatory agents. The inherent electronic properties of the oxime functionality, coupled with the planar tetralone ring system, provide a unique framework for interacting with biological targets involved in oxidative stress and inflammation.

Oxime Functionality in Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is intrinsically linked to the chemical nature of the oxime group (-C=N-OH). This functional group can exert its antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from the hydroxyl group to neutralize free radicals. This process stabilizes the radical species and terminates the damaging chain reactions characteristic of oxidative stress. The resulting oxime radical is stabilized by resonance, which enhances its antioxidant efficacy.

Furthermore, the nitrogen atom in the oxime can participate in chelating pro-oxidant metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). By sequestering these metal ions, the oxime functionality prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. This dual action of radical scavenging and metal chelation underscores the importance of the oxime moiety in the antioxidant profile of these compounds.

Inhibition of Reactive Oxygen Species (ROS) Production by Derivatives

Derivatives of this compound have demonstrated a significant ability to inhibit the production of reactive oxygen species (ROS) in cellular models. Studies on related tetralone derivatives have shown that these compounds can effectively reduce the levels of intracellular ROS and nitrite (B80452), key mediators of oxidative damage and inflammation. For instance, certain E-2-arylmethylene-1-tetralones have been shown to markedly inhibit ROS and nitrite production in lipopolysaccharide (LPS)-induced macrophages. nih.gov This inhibition is crucial in mitigating the cellular damage associated with a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The mechanism of ROS inhibition by these derivatives is thought to involve the modulation of cellular signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response and ROS generation. nih.gov

SAR of Substituted Tetralone Chalcone (B49325) Derivatives for ROS Inhibition

The synthesis and evaluation of a variety of substituted tetralone chalcone derivatives have provided valuable insights into their structure-activity relationships (SAR) for ROS inhibition. Chalcones, which are precursors to flavonoids and isoflavonoids, are known for their antioxidant properties. When integrated with the tetralone scaffold, the resulting hybrid molecules exhibit enhanced biological activity.

Key SAR findings indicate that the nature and position of substituents on the aromatic rings of the tetralone chalcone framework play a critical role in their ROS scavenging ability.

Electron-donating groups: The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), on the aryl ring generally enhances antioxidant activity. researchgate.net These groups increase the electron density on the aromatic ring, facilitating hydrogen or electron donation to free radicals.

Hydroxyl groups: The number and position of hydroxyl groups are particularly important. A catechol moiety (3',4'-dihydroxy) on the B-ring of the chalcone structure is a significant contributor to high antioxidant and anti-inflammatory properties due to its effective ROS scavenging and metal-chelating abilities. researchgate.net

The following table summarizes the ROS inhibition data for a series of hypothetical substituted tetralone chalcone derivatives, illustrating the impact of different substituents on their activity.

CompoundSubstituent on B-ringROS Inhibition (IC₅₀ in µM)
1 H25.4
2 4'-OH15.2
3 4'-OCH₃18.7
4 3',4'-(OH)₂8.5
5 4'-Cl28.1
6 4'-NO₂35.6

Antimicrobial Efficacy

The versatile chemical nature of oximes and the tetralone scaffold has also been exploited in the development of novel antimicrobial agents. These compounds have shown promising activity against a range of bacterial and fungal pathogens.

General Antibacterial and Antifungal Potential of Oximes and Tetralone Derivatives

Oximes, as a class of compounds, have been reported to possess broad-spectrum antimicrobial activities. Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function, or to interfere with cellular processes through the formation of hydrogen bonds and other non-covalent interactions.

Similarly, tetralone derivatives have been identified as a promising class of antimicrobial agents. For instance, a series of novel aminoguanidine-tetralone derivatives exhibited significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant Staphylococcus aureus isolates. nih.gov Some of these compounds displayed potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against S. aureus. nih.gov Furthermore, tetralone derivatives have also shown potential antifungal activity. nih.gov

Structure-Activity Investigations for Potent Antimicrobial Agents

Systematic structure-activity relationship studies are crucial for optimizing the antimicrobial potency of this compound derivatives. By modifying the core structure with various substituents, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with microbial targets.

Key aspects of the SAR for antimicrobial activity include:

Substituents on the Aromatic Ring: The introduction of specific functional groups on the tetralone ring can significantly impact antimicrobial efficacy. For example, the presence of halogen atoms or other electron-withdrawing groups can enhance antibacterial activity.

The Nature of the Oxime Substituent: Alterations to the oxime functionality, such as the introduction of different alkyl or aryl groups on the nitrogen or oxygen atoms, can modulate the compound's antimicrobial spectrum and potency.

The following interactive table presents the Minimum Inhibitory Concentration (MIC) values for a series of hypothetical this compound derivatives against representative bacterial and fungal strains, highlighting the influence of different structural modifications on their antimicrobial activity.

CompoundR1 SubstituentR2 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
7 HH64>128128
8 6-ClH326464
9 6-OCH₃H128>128>128
10 HCH₃64128128
11 6-ClCH₃163232
12 HBenzyl326464

Receptor Modulation and Signaling Pathways

Agonist Activity at Estrogen Receptor Beta (ERβ) by Related Oximes

No publicly available research data directly investigates or establishes the agonist activity of this compound or closely related tetralone oximes at the Estrogen Receptor Beta (ERβ). While studies on other oxime-containing molecules, such as derivatives of estrone, have explored their interactions with estrogen receptors, these findings cannot be extrapolated to this compound due to significant structural differences. The structure-activity relationships for ERβ ligands are highly specific, and without direct experimental evidence, no claims can be made about the potential for this compound to act as an ERβ agonist.

Implications for Central Nervous System (CNS) Disorders

Consistent with the lack of information on its receptor activity, there is no scientific literature detailing any implications of this compound for Central Nervous System (CNS) disorders. Research into the therapeutic potential of compounds for CNS disorders requires extensive preclinical and clinical investigation, none of which has been published for this specific molecule.

Advanced Synthetic Applications and Industrial Relevance

Role as a Versatile Synthetic Building Block in Organic Synthesis

2-Hydroxyimino-1-tetralone is recognized as a multifaceted intermediate in organic synthesis, primarily due to the rich chemistry of its oxime group and the stable tetralone scaffold. chemimpex.com Oximes are well-established as versatile functional groups that can be transformed into a variety of other chemical moieties, including amines, amides, nitriles, and nitrones. researchgate.netijprajournal.comnih.gov This reactivity allows chemists to introduce nitrogen atoms into molecular structures, a critical step in the synthesis of many biologically active compounds. researchgate.net

The tetralone core provides a robust, bicyclic platform that can be further functionalized. The oxime group at the C2 position activates the molecule for a range of transformations. One of the most significant reactions of ketoximes like this compound is the Beckmann rearrangement, which converts the oxime into a lactam (a cyclic amide). wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone in synthetic chemistry for producing polyamide precursors and is particularly valuable in pharmaceutical synthesis. rsc.orgnih.gov The reaction proceeds by treating the oxime with an acid or another promoting agent, which converts the hydroxyl group into a good leaving group, followed by the migration of the anti-periplanar group to the nitrogen atom. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Furthermore, the oxime can serve as a precursor to iminyl radicals, which can participate in advanced cyclization and bond-forming reactions. researchgate.net This modern application of oxime chemistry opens pathways to complex heterocyclic systems that are otherwise difficult to access. The compound's structure also allows for electrophilic aromatic substitution on the benzene (B151609) ring, enabling the introduction of further substituents to tailor the molecule's properties for specific applications. acs.org

Precursor in the Synthesis of Complex Natural Products

The α-tetralone skeleton, the core structure of this compound, is a recurring motif in a diverse range of bioactive natural products. semanticscholar.orgresearchgate.net Consequently, tetralone derivatives are indispensable starting materials for the total synthesis of these complex molecules. researchgate.netedu.krd The synthesis of numerous natural products has been achieved using strategies that rely on the construction or functionalization of a tetralone framework. semanticscholar.org

The oxime functionality of this compound provides a strategic entry point for installing nitrogen-containing groups or for rearranging the carbon skeleton, which is often required to build the intricate architectures of natural products.

Examples of Natural Product Classes Synthesized from Tetralone Precursors:

Natural ProductClassNoteworthy FeatureReference
Aristelegone-A NaphthalenoneUsed in Traditional Chinese Medicine. materialsciencejournal.org
Catalponol NaphthoquinonePossesses antitermitic properties. semanticscholar.org
Perenniporide A Tetralone DerivativeExhibits inhibitory effects on plant pathogens. semanticscholar.orgresearchgate.net
Actinoranone MeroterpenoidShows cytotoxic activity against human colon cancer cells. semanticscholar.org
10-norparvulenone BenzoquinoneInvestigated for potential antiviral activity. semanticscholar.org

These syntheses highlight the strategic importance of the tetralone unit as a reliable and versatile starting point for assembling complex and biologically significant molecules. semanticscholar.org

Intermediates for Pharmaceutical and Agrochemical Synthesis

The structural features of this compound make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.comresearchgate.net Many α-tetralone derivatives serve as foundational building blocks for therapeutically active compounds, including antibiotics, antidepressants, and agents for treating neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.netedu.krd

The compound's primary utility lies in its role as a precursor to nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. researchgate.netthieme.de The Beckmann rearrangement of this compound yields a seven-membered lactam, a structural motif present in various pharmaceuticals. wikipedia.org This transformation provides a direct route to benzo-fused caprolactams, which are important scaffolds for drug discovery. Additionally, reduction of the oxime group offers a straightforward method for synthesizing 2-amino-1-tetralone derivatives, which are key components in many bioactive molecules.

The tetralone scaffold can be systematically modified to design inhibitors for specific biological targets. By derivatizing the core structure of this compound, researchers have developed potent and selective inhibitors for enzymes implicated in human diseases.

One prominent example is the development of inhibitors for Monoamine Oxidase (MAO) , enzymes that are critical targets for the treatment of Parkinson's disease and depression. nih.gov Studies have shown that cyclic chalcone (B49325) derivatives based on the 1-tetralone (B52770) framework are potent and specific inhibitors of the MAO-B isoform. nih.gov Further modification of the tetralone ring, such as substitution at the C5, C6, or C7 positions, has a significant effect on the inhibitory potency, demonstrating that the scaffold can be fine-tuned to optimize biological activity. nih.gov

Another therapeutic target is the Macrophage Migration Inhibitory Factor (MIF) , a pro-inflammatory cytokine. Specific tetralone derivatives have been identified as inhibitors of MIF's tautomerase activity, leading to attenuated macrophage activation. nih.gov This suggests potential applications in treating inflammatory conditions.

While specific applications of this compound in the dye industry are not extensively documented, the parent α-tetralone structure is recognized as an important intermediate in the synthesis of dyes and pigments. semanticscholar.org The aromatic nature and the reactivity of the fused ring system make it a suitable precursor for creating chromophores. The oxime group provides a reactive handle that can be used to form larger conjugated systems or to introduce auxochromic groups (e.g., amino groups via reduction) that modify the color and properties of the dye.

In the broader context of fine chemicals, this compound's value lies in its versatility as a synthetic intermediate. chemimpex.com It serves as a precursor for a variety of specialized organic compounds, including ligands for catalysis and components for novel materials. chemimpex.com Its ability to be transformed into various nitrogen-containing structures makes it a key building block in the production of high-value chemical products. nih.gov

Utilization in Asymmetric Synthesis and Chiral Auxiliaries

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The rigid conformational structure of the tetralone framework makes it an excellent scaffold for stereocontrolled reactions.

While this compound itself is achiral, it is a key precursor for creating chiral molecules. For instance, the asymmetric reduction of the parent ketone, 1-tetralone, is a well-established method for producing chiral 1-tetralol, an important pharmaceutical intermediate. nih.gov Similarly, asymmetric reactions can be performed on the carbon adjacent to the oxime group. The enantioselective α-hydroxylation of 1-tetralone-derived β-keto esters has been achieved with high efficiency, providing a key intermediate for the synthesis of the anti-cancer drug daunorubicin. nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org The tetralone scaffold has the potential to be developed into such auxiliaries, where its rigid structure can effectively shield one face of a reactive center, forcing a reaction to occur from the other side and thereby inducing asymmetry.

The production of enantiomerically pure α-amino acids is crucial for the pharmaceutical and fine chemical industries. researchgate.net The tetralone framework has been explored as a template to control the stereochemistry of α-amino acids. Research has demonstrated that a related compound, 2-hydroxy-2-methyl-1-tetralone, can be used as a chiral template for the epimerization of α-amino acids. In this process, the tetralone template reacts with an amino acid ester to form a new compound where the stereochemistry can be controlled, allowing for the deracemization (conversion of a racemic mixture to a single enantiomer) of unnatural amino acids. This application showcases the potential of the tetralone scaffold to serve as a chiral auxiliary in controlling the stereochemistry of attached molecules.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of 2-hydroxyimino-1-tetralone exist, there is a growing demand for more environmentally benign and efficient synthetic protocols. Future research should focus on the development of "green" synthetic strategies that minimize waste, reduce the use of hazardous reagents, and are economically viable. This could involve exploring catalytic systems, such as those based on earth-abundant metals, or employing alternative energy sources like microwave or ultrasound irradiation to accelerate reaction times and improve yields. nih.gov The development of one-pot syntheses that combine multiple reaction steps into a single operation would also represent a significant advancement in terms of efficiency and sustainability. nih.gov

In-depth Mechanistic Studies of Rearrangements and Functional Group Transformations

The Beckmann rearrangement of this compound is a cornerstone of its reactivity, providing a gateway to valuable lactams. wikipedia.orgmasterorganicchemistry.com However, a deeper understanding of the reaction mechanism under various conditions is still required. Future studies could employ advanced computational modeling and kinetic experiments to elucidate the intricate details of the transition states and intermediates involved. nih.gov Investigating the influence of substituents on the tetralone ring and the oxime moiety could provide valuable insights into controlling the regioselectivity of the rearrangement. Furthermore, exploring other rearrangements and functional group transformations of this compound beyond the Beckmann reaction could lead to the discovery of novel chemical entities with unique properties.

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of the tetralone scaffold have shown promise as inhibitors of various enzymes, including monoamine oxidase (MAO) and macrophage migration inhibitory factor (MIF). nih.govnih.govnih.govfigshare.com Building upon this foundation, future research should aim to identify and validate novel biological targets for this compound derivatives. High-throughput screening campaigns against a diverse range of enzymes and receptors could uncover new therapeutic opportunities. For instance, exploring their potential as anticancer, anti-inflammatory, or neuroprotective agents could lead to the development of new drug candidates for a variety of diseases. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets.

Advanced Material Science Applications of this compound Derivatives

The unique structural features of this compound and its derivatives make them intriguing candidates for applications in material science. The presence of both aromatic and functionalizable groups suggests their potential use as monomers for the synthesis of novel polymers. Future research could focus on the polymerization of this compound derivatives to create materials with tailored properties, such as thermal stability, conductivity, or optical activity. For example, the incorporation of this scaffold into conductive polymers could lead to the development of new materials for flexible electronics and sensors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and material science. beilstein-journals.orgnih.govpreprints.orgnih.govmdpi.com These powerful computational tools can be leveraged to accelerate the design and development of novel this compound derivatives with desired properties. Future research should focus on the development of predictive ML models that can accurately forecast the biological activity, physicochemical properties, and synthetic accessibility of virtual compounds. nih.govpreprints.orgnih.govmdpi.com This in silico approach can significantly reduce the time and resources required for experimental screening and optimization, ultimately leading to the faster discovery of new drug candidates and advanced materials.

Q & A

Q. How can in silico models predict biological interactions of this compound with protein targets?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to study binding affinities with enzymes like COX-2. Validate with SPR (Surface Plasmon Resonance) for kinetic parameters (kon_{on}/koff_{off}). ADMET predictions (e.g., SwissADME) guide toxicity profiling .

Methodological Notes

  • Data Presentation : Follow Beilstein Journal guidelines: Include raw data in supplementary files, with error margins (±SD) for replicates. Use OriginPro for trendline fitting and PCA for multivariate analysis .
  • Contradiction Management : Address conflicting results via Bayesian statistics to weigh evidence quality. Document all negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.